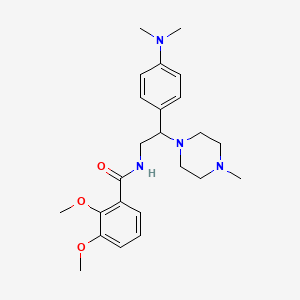![molecular formula C16H18FN3O4 B2527771 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1775382-06-3](/img/structure/B2527771.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C16H18FN3O4 . It has an average mass of 335.330 Da and a Monoisotopic mass of 335.128143 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18FN3O4 . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.2 . It is a powder at room temperature .科学的研究の応用
Synthesis and Antihypertensive Activity
A study on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed that these compounds, optionally substituted at the 8 position, were screened as antihypertensive agents. The most active compounds were those substituted in the 4 position, with the 4-ethyl compound showing maximum activity. These compounds were found to be alpha-adrenergic blockers in animal models, providing insights into their potential for treating hypertension (J. Caroon et al., 1981).
Potent and Selective Non-peptide Tachykinin NK2 Receptor Antagonists
Research on spiropiperidines, including the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, identified potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds showed equivalent NK2 receptor binding affinity and demonstrated potent antagonist activity in guinea pig trachea, indicating their potential application in treating NK2 receptor-mediated conditions (P W Smith et al., 1995).
Inhibitory Effect on Neural Ca-Uptake
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and examined for their in vitro inhibitory action on 45 Ca-uptake into cerebrocortical synaptosomes. These compounds showed potent inhibitory action and offered protection against triethyltin chloride-induced brain edema in rats. Some of these compounds exhibited antihypoxic action and prevention of learning and memory deficits elicited by various agents, suggesting their neuroprotective potential (E. Tóth et al., 1997).
Oxazolidinone Antibacterial Agents
Studies on oxazolidinone analogs, including U-100592 and U-100766, demonstrated their novel antibacterial activities against a variety of clinically important human pathogens. These compounds, through a unique mechanism of bacterial protein synthesis inhibition, showed promise in treating infections caused by resistant bacterial strains (G. Zurenko et al., 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 means harmful if swallowed, and H319 means causes serious eye irritation. The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.
作用機序
Target of Action
The primary target of this compound is the Receptor Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key protein involved in necroptosis, a form of programmed cell death .
Mode of Action
This compound acts as an inhibitor of RIPK1. By inhibiting the kinase activity of RIPK1, it prevents the activation of the necroptosis pathway .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a form of programmed cell death. Necroptosis is considered a crucial driver of various inflammatory diseases. By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially alleviating the symptoms of these diseases .
Result of Action
The compound shows significant inhibitory activity against RIPK1, with an IC50 value of 92 nM. In a U937 cell necroptosis model, the compound demonstrated significant anti-necroptotic effects .
特性
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-10-8-11(17)2-3-12(10)18-13(21)9-20-14(22)16(19-15(20)23)4-6-24-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEAZTYLLYNQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)
![[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2527689.png)
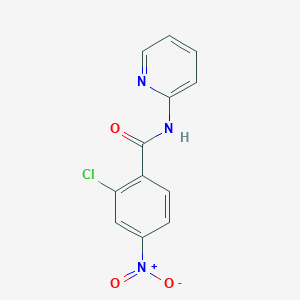
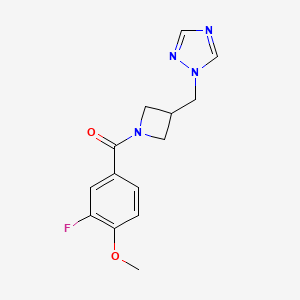
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-biphenyl-4-yl-ethanone](/img/structure/B2527693.png)
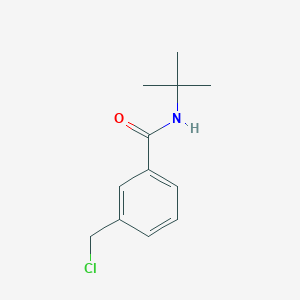
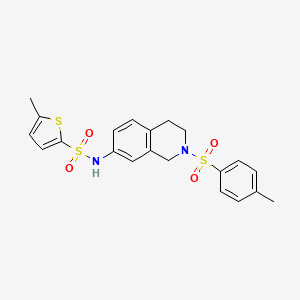
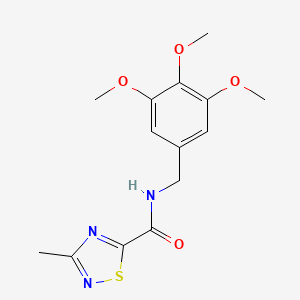
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2527702.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)
![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)

